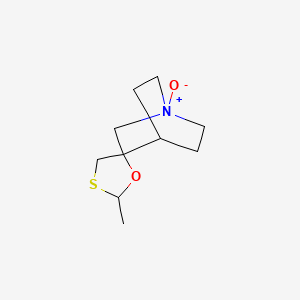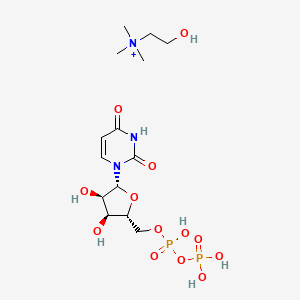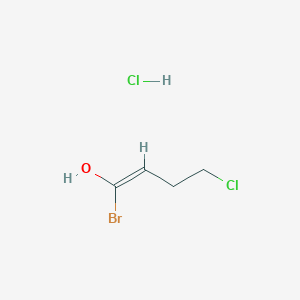
4-Defluoro 2-Fluoro Flunarizine
Overview
Description
4-Defluoro 2-Fluoro Flunarizine is a derivative of flunarizine, a calcium channel blocker primarily used for the prophylaxis of migraines. The modification of the flunarizine molecule by introducing fluorine atoms can potentially alter its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology .
Biochemical Analysis
Dosage Effects in Animal Models
The effects of Piperazine,1-[(2-fluorophenyl)(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)- vary with different dosages in animal models. At lower doses, it can effectively inhibit calcium channels without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Piperazine,1-[(2-fluorophenyl)(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in specific tissues, which can impact its therapeutic effects.
Subcellular Localization
The subcellular localization of Piperazine,1-[(2-fluorophenyl)(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding this localization is essential for elucidating the precise mechanisms of action and potential therapeutic applications of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, such as 4-Defluoro 2-Fluoro Flunarizine, involves several steps. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its thermal decomposition in the presence of a fluoride source to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated compounds often involves the use of high-pressure reactors and specialized fluorinating agents to ensure high yield and purity. The conditions typically include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the aromatic ring .
Chemical Reactions Analysis
Types of Reactions
4-Defluoro 2-Fluoro Flunarizine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Defluoro 2-Fluoro Flunarizine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Defluoro 2-Fluoro Flunarizine involves its interaction with calcium channels. By blocking the influx of calcium ions, it reduces smooth muscle spasm and prevents the release of neurotransmitters that can trigger migraines . The fluorine atoms in the molecule may enhance its binding affinity to the calcium channels, potentially increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Flunarizine: The parent compound, used for migraine prophylaxis.
Nimodipine: Another calcium channel blocker used to treat neurological conditions.
Propranolol: A beta-blocker that also has applications in migraine prevention.
Uniqueness
4-Defluoro 2-Fluoro Flunarizine is unique due to the presence of fluorine atoms, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to its molecular targets . This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2/c27-23-14-12-22(13-15-23)26(24-10-4-5-11-25(24)28)30-19-17-29(18-20-30)16-6-9-21-7-2-1-3-8-21/h1-15,26H,16-20H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEUHXPBQRNCKS-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)


